Cas no 312607-90-2 (1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis-)
1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis-
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- MDL: MFCD01043756
Computed Properties
- Exact Mass: 259.99754
Experimental Properties
- PSA: 103.6
1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D515739-1g |
5,5'-(thiobis(methylene))bis(1,3,4-thiadiazol-2-amine) |
312607-90-2 | 95% | 1g |
$1150 | 2024-08-03 | |
| eNovation Chemicals LLC | D515739-1g |
5,5'-(thiobis(methylene))bis(1,3,4-thiadiazol-2-amine) |
312607-90-2 | 95% | 1g |
$1150 | 2025-02-26 | |
| eNovation Chemicals LLC | D515739-1g |
5,5'-(thiobis(methylene))bis(1,3,4-thiadiazol-2-amine) |
312607-90-2 | 95% | 1g |
$1150 | 2025-02-22 |
1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis-
Compound CAS No. 312607-90-2: 1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis
The compound with CAS number 312607-90-2, known as 1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis, is a significant molecule in the field of organic chemistry. This compound belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this compound is characterized by a thiadiazole ring system with specific substituents that contribute to its unique chemical properties and potential applications.
The thiadiazole ring in this compound plays a crucial role in its reactivity and stability. The presence of the amine group (-NH2) at the 2-position of the thiadiazole ring introduces additional functional diversity, making this compound a valuable substrate for various chemical transformations. Recent studies have highlighted the potential of thiadiazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds with anti-inflammatory and antioxidant properties.
One of the key features of this compound is its ability to undergo nucleophilic substitution reactions due to the electron-withdrawing effects of the thiadiazole ring. This property has been exploited in the synthesis of more complex molecules with tailored functionalities. For instance, researchers have successfully utilized this compound as a building block for constructing heterocyclic frameworks that exhibit promising pharmacological activities.
In terms of synthesis, the preparation of 1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis involves a multi-step process that typically begins with the formation of the thiadiazole ring. This is often achieved through cyclization reactions involving appropriate thioamide precursors. The subsequent introduction of substituents at specific positions on the ring requires precise control over reaction conditions to ensure high yields and product purity.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Scientists are increasingly adopting environmentally friendly methodologies to minimize waste and reduce energy consumption during production. For example, microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining product quality.
The applications of this compound extend beyond traditional organic synthesis. Its unique electronic properties make it a candidate for use in materials science, particularly in the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Additionally, preliminary studies suggest that this compound may exhibit potential in catalysis due to its ability to stabilize transition states during chemical reactions.
In conclusion, 1,3,4-Thiadiazol-2-amine, 5,5'-[thiobis(methylene)]bis (CAS No. 312607-90-2) is a versatile compound with a wide range of applications across various fields. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel chemical entities with enhanced functionalities. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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